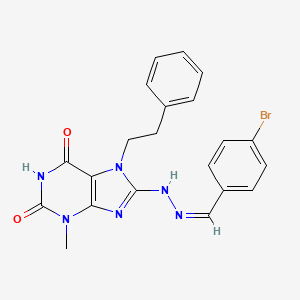![molecular formula C18H21N3O3 B11994646 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-methyl-4-nitroaniline in ethanol. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the Schiff base compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol has several scientific research applications:
作用機序
The mechanism of action of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules .
類似化合物との比較
Similar compounds to 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol include other Schiff bases with different substituents on the aromatic rings. For example:
5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)-phenol: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
2-({(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with a hydroxyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specific applications in research and industry.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-[[4-(diethylamino)-2-methylphenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C18H21N3O3/c1-4-20(5-2)15-6-8-17(13(3)10-15)19-12-14-11-16(21(23)24)7-9-18(14)22/h6-12,22H,4-5H2,1-3H3 |
InChIキー |
LDFZKNFMVSCVOT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)

![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)
![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)
![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)

![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)

![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)
![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

